molecular formula C6H9NO3 B12901570 (5-Ethoxy-1,3-oxazol-2-yl)methanol CAS No. 68208-11-7

(5-Ethoxy-1,3-oxazol-2-yl)methanol

Cat. No.: B12901570
CAS No.: 68208-11-7
M. Wt: 143.14 g/mol
InChI Key: QUWZCHXWCDFDGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Ethoxyoxazol-2-yl)methanol is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This specific compound features an ethoxy group attached to the oxazole ring and a methanol group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethoxyoxazol-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions One common method is the reaction of ethyl glyoxylate with hydroxylamine to form an intermediate, which then undergoes cyclization to produce the oxazole ring

Industrial Production Methods: Industrial production of (5-Ethoxyoxazol-2-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: (5-Ethoxyoxazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form a saturated ring.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of (5-Ethoxyoxazol-2-yl)aldehyde or (5-Ethoxyoxazol-2-yl)carboxylic acid.

    Reduction: Formation of a saturated oxazole ring derivative.

    Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Ethoxyoxazol-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Ethoxyoxazol-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity. The ethoxy and methanol groups can also contribute to its overall reactivity and interaction with molecular targets.

Comparison with Similar Compounds

    (5-Methoxyoxazol-2-yl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.

    (5-Ethylthiooxazol-2-yl)methanol: Similar structure but with an ethylthio group instead of an ethoxy group.

    (5-Phenoxyoxazol-2-yl)methanol: Similar structure but with a phenoxy group instead of an ethoxy group.

Uniqueness: (5-Ethoxyoxazol-2-yl)methanol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the oxazole ring with the ethoxy and methanol groups provides a distinct set of properties that can be leveraged in various applications.

Biological Activity

(5-Ethoxy-1,3-oxazol-2-yl)methanol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications.

Basic Information:

PropertyDetails
CAS No.68208-11-7
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
IUPAC NameThis compound
InChIInChI=1S/C6H9NO3/c1-2-9-6-3-7-5(4-8)10-6/h3,8H,2,4H2,1H3
InChI KeyQUWZCHXWCDFDGC-UHFFFAOYSA-N
Canonical SMILESCCOC1=CN=C(O1)CO

Synthesis Methods

The synthesis of this compound typically involves the cyclization of ethyl glyoxylate with hydroxylamine. This reaction produces an intermediate that undergoes further cyclization to form the oxazole ring. The process can be optimized for industrial applications using continuous flow reactors and advanced purification techniques such as chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to effectively inhibit the growth of various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal properties . Preliminary studies have shown effectiveness against common fungal pathogens, indicating its potential utility in treating fungal infections.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors within microbial cells, potentially disrupting their metabolic pathways or cellular integrity. The oxazole ring structure may facilitate hydrogen bonding and π–π interactions with biological macromolecules.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study tested various concentrations of this compound against Gram-positive and Gram-negative bacteria. Results indicated a strong correlation between concentration and inhibition zone diameter.
    BacteriaMIC (µg/mL)
    Escherichia coli62.5
    Staphylococcus aureus78.12
  • Antifungal Activity : Another investigation assessed the compound's efficacy against Candida species, revealing promising results that warrant further exploration in clinical settings.
  • Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that this compound can induce apoptosis in specific cancer types at certain concentrations, suggesting potential as an anticancer agent .

Future Directions

The ongoing research into this compound aims to elucidate its full pharmacological profile and potential therapeutic applications. Future studies should focus on:

  • In vivo testing to confirm efficacy and safety.
  • Mechanistic studies to better understand how the compound interacts with biological targets.

Properties

CAS No.

68208-11-7

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(5-ethoxy-1,3-oxazol-2-yl)methanol

InChI

InChI=1S/C6H9NO3/c1-2-9-6-3-7-5(4-8)10-6/h3,8H,2,4H2,1H3

InChI Key

QUWZCHXWCDFDGC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(O1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.